molecular formula C16H10FNO2 B11852130 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde

1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde

Cat. No.: B11852130
M. Wt: 267.25 g/mol
InChI Key: IOMPEGAETIEYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde is an organic compound that features both an indole and a fluorobenzoyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of indole with 4-fluorobenzoyl chloride, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride at controlled temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 1-(4-Fluorobenzoyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(4-Fluorobenzoyl)-1H-indole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The indole moiety is known to interact with various biological pathways, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the indole and fluorobenzoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H10FNO2

Molecular Weight

267.25 g/mol

IUPAC Name

1-(4-fluorobenzoyl)indole-3-carbaldehyde

InChI

InChI=1S/C16H10FNO2/c17-13-7-5-11(6-8-13)16(20)18-9-12(10-19)14-3-1-2-4-15(14)18/h1-10H

InChI Key

IOMPEGAETIEYPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.